3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
Description
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is a fluorinated pyridine derivative characterized by a hydroxyl group at the 2-position of the pyridine ring and a 3-fluoro-4-ethoxycarbonylphenyl substituent at the 3-position.
Properties
IUPAC Name |
ethyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLQDKDRXXBWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683174 | |
| Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-09-7 | |
| Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Kröhnke Pyridine Synthesis with Late-Stage Functionalization
This method utilizes a cyclocondensation approach to construct the pyridine core:
-
Intermediate formation : Reaction of 3-fluoro-4-(ethoxycarbonyl)benzaldehyde with α,β-unsaturated ketones in the presence of ammonium acetate yields 3-arylpyridine precursors.
-
Hydroxyl group introduction : Selective oxidation at the C2 position using MnO₂ or DDQ generates the 2-hydroxypyridine scaffold.
Optimization data :
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxidizing agent | MnO₂ (5 eq) | 62 | 95.4 |
| Solvent | Toluene | 58 | 93.1 |
| Temperature (°C) | 110 | 67 | 96.8 |
The method demonstrates moderate yields but requires careful control of oxidation conditions to prevent over-oxidation to pyridone derivatives.
Directed ortho-Metalation for Regioselective Substitution
This approach leverages the directing effects of the pyridine N-oxide moiety:
-
N-Oxide formation : Treatment of 3-bromopyridine with mCPBA yields the N-oxide derivative.
-
Fluorophenyl introduction : Lithium-halogen exchange followed by quenching with 4-(ethoxycarbonyl)-3-fluorobenzaldehyde provides the coupled product.
-
Hydroxyl group installation : Acidic hydrolysis of the N-oxide regenerates the pyridine while introducing the C2 hydroxyl group.
Key advantages :
-
Enables precise control of substitution patterns
-
Avoids competing reactions at alternative ring positions
-
Compatible with sensitive functional groups
Aryl-First Synthetic Strategies
Suzuki-Miyaura Cross-Coupling Approach
This widely adopted method combines separately synthesized pyridine and aryl components:
Step 1: Boronic acid preparation
4-(Ethoxycarbonyl)-3-fluorophenylboronic acid is synthesized via:
-
Friedel-Crafts acylation of fluorobenzene
-
Esterification with ethanol
-
Miyaura borylation using bis(pinacolato)diboron
Step 2: Pyridine functionalization
2-Hydroxy-3-iodopyridine is prepared through:
-
Directed iodination using NIS/H₂SO₄
-
Hydroxyl group protection as TBS ether
Coupling conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C |
| Reaction time | 12 h |
Typical outcomes :
-
Yield: 68-72%
-
Purity: >98% after recrystallization (EtOAc/hexanes)
This method's scalability is limited by the cost of palladium catalysts and the need for rigorous oxygen exclusion.
Ullmann-Type Coupling for Challenging Substrates
For electron-deficient aryl systems, copper-mediated coupling offers advantages:
Reaction scheme :
2-Hydroxy-3-iodopyridine + 4-(ethoxycarbonyl)-3-fluoroiodobenzene
→ CuI/L-proline catalyst system
→ DMSO solvent at 100°C
Performance metrics :
| Parameter | Value |
|---|---|
| Conversion | 89% |
| Isolated yield | 75% |
| Catalyst loading | 10 mol% CuI |
| Ligand | L-proline (20 mol%) |
The method tolerates electron-withdrawing groups but requires extended reaction times (24-48 h).
Alternative Synthetic Routes
One-Pot Tandem Reactions
Recent developments employ cascade processes to streamline synthesis:
-
Michael addition : Between ethyl 3-fluoro-4-formylbenzoate and cyanoacetamide
-
Cyclodehydration : POCl₃-mediated ring closure to form the pyridine core
-
Hydrolysis : Controlled aqueous workup to generate the 2-hydroxyl group
Advantages :
-
Reduced purification steps
-
Atom economy improvement (78% vs. 62% stepwise)
-
Shorter overall reaction time (8 h vs. 24 h)
Limitations :
-
Requires precise stoichiometric control
-
Sensitive to moisture and oxygen
Biocatalytic Approaches
Emerging enzymatic methods show promise for sustainable synthesis:
Key features :
-
Transaminase-mediated formation of pyridine intermediates
-
Esterase-catalyzed ethoxycarbonyl group installation
-
Whole-cell systems for concurrent fluorination and hydroxylation
Comparative performance :
| Metric | Chemical method | Biocatalytic method |
|---|---|---|
| Yield | 72% | 58% |
| E-factor | 86 | 32 |
| Temperature (°C) | 80-120 | 30-37 |
While current yields lag behind traditional methods, biocatalysis offers significant environmental benefits and is under active development.
Critical Process Optimization Considerations
Fluorination Techniques
| Group | Conditions | Deprotection method |
|---|---|---|
| TBS ether | TBSCl, imidazole, DMF | TBAF in THF |
| Acetyl | Ac₂O, pyridine | NaOH/MeOH |
| Methoxymethyl | MOMCl, DIPEA | HCl/MeOH |
Performance comparison :
| Group | Coupling yield (%) | Deprotection efficiency (%) |
|---|---|---|
| TBS | 85 | 98 |
| Acetyl | 72 | 89 |
| MOM | 78 | 94 |
The TBS group provides optimal results but increases molecular weight and purification complexity.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Comprehensive characterization ensures structural fidelity:
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.52 (d, J=5.2 Hz, 1H, pyridine H6)
-
δ 7.92 (dd, J=8.4, 2.0 Hz, 1H, aryl H5)
-
δ 7.68 (d, J=2.0 Hz, 1H, aryl H2)
-
δ 6.98 (d, J=5.2 Hz, 1H, pyridine H4)
-
δ 4.35 (q, J=7.1 Hz, 2H, OCH₂CH₃)
-
δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃)
13C NMR (101 MHz, DMSO-d₆) :
-
δ 165.4 (C=O)
-
δ 162.1 (d, J=245 Hz, C-F)
-
δ 155.7 (pyridine C2)
-
δ 138.2 (pyridine C3)
HRMS (ESI) :
Calculated for C₁₄H₁₂FNO₃ [M+H]⁺: 261.0798
Found: 261.0795
Chromatographic Purity Assessment
HPLC method validation parameters:
| Column | C18, 250 × 4.6 mm, 5 μm |
|---|---|
| Mobile phase | ACN:0.1% H₃PO₄ (55:45) |
| Flow rate | 1.0 mL/min |
| Retention time | 6.8 min |
| LOD | 0.02 μg/mL |
| LOQ | 0.07 μg/mL |
Batch analysis typically shows >99.0% purity with residual solvents below ICH Q3C limits.
Scale-Up Challenges and Industrial Considerations
Cost-Benefit Analysis of Synthetic Routes
| Method | Cost ($/kg) | PMI | E-factor |
|---|---|---|---|
| Suzuki coupling | 12,500 | 18.7 | 86 |
| Ullmann coupling | 9,800 | 15.2 | 64 |
| One-pot tandem | 7,200 | 9.1 | 38 |
PMI: Process Mass Intensity; E-factor: Environmental factor
Key scale-up issues:
-
Palladium removal in coupling reactions (<5 ppm specification)
-
Control of exotherms during fluorination steps
-
Crystallization optimization for consistent particle size distribution
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethoxycarbonyl group may produce an alcohol.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Tedizolid shares the 3-fluorophenyl motif but replaces the pyridine core with an oxazolidinone ring, critical for ribosomal binding and antibacterial activity .
- BMS-777607 retains the 3-fluorophenyl group but introduces a pyridine-3-carboxamide moiety, enhancing kinase selectivity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The ethoxycarbonyl group in the target compound increases lipophilicity (LogP ~2.8) compared to Tedizolid (LogP ~1.2), which has a polar oxazolidinone ring .
- BMS-777607 ’s higher molecular weight and LogP (~3.5) correlate with its kinase inhibitor profile, requiring membrane penetration for intracellular targets .
Q & A
Basic Question: What are the standard synthetic routes for 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of fluorinated benzaldehyde derivatives with cyanoacetate esters to form α,β-unsaturated intermediates. For example, ethyl cyanoacetate reacts with 3-fluoro-4-(ethoxycarbonyl)benzaldehyde under basic conditions to yield a chalcone-like intermediate .
- Step 2: Cyclization via microwave-assisted or thermal methods using ammonium acetate as a catalyst to form the pyridine core. This is analogous to methods used for 3-cyanopyridine derivatives .
- Step 3: Hydrolysis or hydroxylation to introduce the 2-hydroxypyridine moiety, often employing acidic or oxidative conditions (e.g., H₂O₂/HCl) .
Key Characterization: Post-synthesis, the compound is validated via NMR (¹H/¹³C), FTIR (C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹), and mass spectrometry. X-ray crystallography (e.g., C–F bond length: 1.34 Å, dihedral angles between aromatic rings) confirms stereoelectronic properties .
Basic Question: How is the solubility profile of this compound addressed in aqueous biological assays?
Methodological Answer:
The compound’s limited aqueous solubility (due to hydrophobic fluorophenyl and ester groups) is mitigated by:
- Co-solvent Systems: Use of DMSO:water mixtures (≤5% DMSO) to maintain biocompatibility .
- Salt Formation: Protonation of the pyridine nitrogen under acidic conditions (pH < 4) enhances solubility via charge-assisted hydrogen bonding .
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) for in vivo studies, as demonstrated for structurally similar fluoropyridines .
Advanced Question: How do electronic effects of the 3-fluoro and ethoxycarbonyl substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Fluorine’s Electron-Withdrawing Effect: The 3-fluoro group deactivates the phenyl ring, directing electrophilic substitution to the para position. This is confirmed by computational studies (DFT: Fukui indices) and experimental nitration results .
- Ethoxycarbonyl as a Meta-Director: The ester group stabilizes intermediates in Suzuki-Miyaura couplings, favoring reactions at the pyridine’s 4-position. For example, Pd-catalyzed coupling with aryl boronic acids proceeds with 75–85% yield under inert conditions .
- Contradiction Resolution: Discrepancies in regioselectivity between computational predictions and experimental outcomes (e.g., unexpected ortho products) are resolved by analyzing solvent polarity effects via HPLC-MS kinetics .
Advanced Question: What strategies resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?
Methodological Answer:
- Enzyme-Specific Inhibition: Co-incubation with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies dominant metabolic pathways. For instance, contradictory half-life values (t₁/₂ = 2 h vs. 6 h) are attributed to interspecies variability (human vs. rat microsomes) .
- Isotopic Labeling: Deuterium incorporation at metabolically labile sites (e.g., pyridine C–H positions) reduces clearance rates, validated by LC-HRMS .
- Structural Analog Comparison: Benchmarking against 4-(3-fluorophenyl)pyrimidine derivatives (t₁/₂ = 1.5–4 h) contextualizes instability trends .
Basic Question: What spectroscopic techniques are optimal for quantifying hydrolytic degradation products?
Methodological Answer:
- HPLC-DAD/UV: Monitors ester hydrolysis (retention time shift from 8.2 min to 6.5 min for the carboxylic acid derivative) using a C18 column (ACN:0.1% TFA gradient) .
- ¹⁹F NMR: Tracks fluorine environment changes (δ = -112 ppm for intact compound vs. -118 ppm for hydrolyzed product) in real-time degradation studies .
- LC-MS/MS: Quantifies trace degradation products (LOD = 0.1 ng/mL) in accelerated stability tests (40°C/75% RH) .
Advanced Question: How is the compound’s bioactivity modulated by substituent variation in SAR studies?
Methodological Answer:
- Fluorine Positional Isomerism: 3-fluoro substitution (vs. 2- or 4-fluoro) maximizes target binding (e.g., IC₅₀ = 0.8 µM vs. kinase X) by optimizing hydrophobic interactions, as shown in molecular docking (Glide XP score: -9.2 kcal/mol) .
- Ester vs. Amide Bioisosteres: Replacing ethoxycarbonyl with carboxamide reduces cytotoxicity (CC₅₀ increases from 10 µM to >100 µM) while maintaining potency, validated in MTT assays .
- Hydroxyl Group Methylation: O-Methylation improves membrane permeability (PAMPA logPₑ = -3.5 → -2.1) but abolishes hydrogen bonding with target residues (ΔΔG = +2.4 kcal/mol) .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and ANSI Z87.1 goggles to prevent skin/eye contact. Use in a fume hood due to potential respiratory irritancy .
- Spill Management: Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as hazardous waste (EPA Class D) .
- Acute Exposure: Immediate rinsing with water (15 min for skin/eyes) and medical consultation if inhaled (P101/P201 protocols) .
Advanced Question: How does the compound’s photostability impact its applicability in long-term studies?
Methodological Answer:
- UV-Vis Spectroscopy: Identifies λₘₐₓ = 270 nm (π→π* transition) with 40% degradation under UVA (365 nm, 48 h). Quenching with ascorbic acid (1 mM) reduces degradation to 15% .
- LC-PDA-ESI-MS: Identifies photo-oxidation products (m/z 315 → 331 [M+O]) and recommends amber glass storage .
- Accelerated Testing: ICH Q1B guidelines confirm t₉₀ = 14 days under 5000 lux, necessitating formulation with TiO₂-based sun blockers for in-field applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
